molecular formula C17H16ClNO3 B14185648 Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate CAS No. 920799-11-7

Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate

Cat. No.: B14185648
CAS No.: 920799-11-7
M. Wt: 317.8 g/mol
InChI Key: JWTJLBYBDFWMOL-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a phenyl group, a chlorophenyl group, and a morpholine ring with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate typically involves the reaction of 4-chlorophenylmorpholine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The phenyl and chlorophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylic acid.

    Reduction: Formation of phenyl (2s)-2-(4-chlorophenyl)morpholine-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate can be compared with other morpholine derivatives, such as:

  • Phenyl (2s)-2-(4-bromophenyl)morpholine-4-carboxylate
  • Phenyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate
  • Phenyl (2s)-2-(4-methylphenyl)morpholine-4-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to the presence of the chlorine atom, which can influence its electronic properties and interactions with other molecules.

Properties

CAS No.

920799-11-7

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

phenyl (2S)-2-(4-chlorophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)16-12-19(10-11-21-16)17(20)22-15-4-2-1-3-5-15/h1-9,16H,10-12H2/t16-/m1/s1

InChI Key

JWTJLBYBDFWMOL-MRXNPFEDSA-N

Isomeric SMILES

C1CO[C@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.